N-(2,6-二甲基苯基)-1,3-二甲基-1H-吡唑-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound. It is related to “N-(2,6-Dimethylphenyl)chloroacetamide”, which is used as a laboratory chemical . It is also related to “N-(2,6-Dimethylphenyl)formamide”, which is used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of related compounds involves reactions with commercially available compounds. For instance, the synthesis of Lidocaine, a related compound, involves the reaction of 2-chloroacetyl chloride and 2,6-dimethylaniline . Another related compound, Levobupivacaine Hydrochloride, was synthesized starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the structure of a six-coordinated indium(III) complex bearing two types of redox-active ligands was established using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts, which are made from the reaction of NHCs with carbodiimides, form zwitterionic amidinate-like structures with tunable properties based on the highly modular NHC and CDI scaffolds .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the compound “N-(2,6-Dimethylphenyl)chloroacetamide” has a molecular weight of 197.66 .科学研究应用
药代动力学与代谢
N-(2,6-二甲苯基)-5-甲基-3-异恶唑甲酰胺,一种与 N-(2,6-二甲苯基)-1,3-二甲基-1H-吡唑-4-甲酰胺相关的化合物,已对其在大鼠和人类中的药代动力学和代谢进行了研究。这项研究旨在了解代谢途径和代谢物的形成,例如 D3017 和 2,6-DMA,这对于评估药物的安全性和有效性至关重要。该研究重点介绍了该化合物的吸收、生物利用度及其代谢中涉及的酶促过程,深入了解其药理学特征和潜在的治疗应用 (Martin 等,1997)。
环境暴露和健康影响
对学龄前儿童接触拟除虫菊酯和有机磷的研究强调了评估包括吡唑衍生物在内的各种化学物质暴露水平对公共卫生的重要性。这项研究强调了持续监测和监管化学物质暴露以最大程度地减少健康风险的必要性,尤其是在儿童等弱势群体中 (Babina 等,2012)。
治疗潜力和临床试验
在临床试验中研究 N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺,一种密切相关的化合物,突出了吡唑衍生物的治疗潜力。这些研究提供了有关此类化合物疗效、安全性和最佳给药方案的宝贵数据,为其在治疗各种疾病中的潜在用途铺平了道路。例如,研究其作为拓扑异构酶 I 和 II 抑制剂的细胞毒作用表明其在癌症治疗中的前景 (McCrystal 等,1999)。
受体结合和药效学
非肽促皮质激素释放因子 1 拮抗剂 DMP696,另一种与 N-(2,6-二甲苯基)-1,3-二甲基-1H-吡唑-4-甲酰胺在结构上相关的化合物,因其受体占据和抗焦虑功效而受到研究。此类研究证明了了解受体相互作用和药效学特性对于开发新的治疗剂的重要性 (Li 等,2003)。
作用机制
Target of Action
The primary target of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is the sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of action potentials, which are essential for the transmission of signals in the nervous system .
Mode of Action
N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide interacts with its targets by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through its effects on sodium channels in Purkinje fibers .
Pharmacokinetics
The pharmacokinetics of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is well absorbed, but undergoes extensive first-pass metabolism, resulting in a low bioavailability . The major route of metabolism is N-acetylation, forming specific metabolites . These metabolites are then excreted primarily in the urine .
Result of Action
The molecular and cellular effects of N-(2,6-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels, the compound decreases the ability of neurons to generate and propagate action potentials. This can lead to a decrease in seizure activity and potentially provide relief from certain types of arrhythmias .
安全和危害
未来方向
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-10(2)13(9)15-14(18)12-8-17(4)16-11(12)3/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWYOOWRGAXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。